molecular formula C22H18O5 B7600941 (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate

(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate

Cat. No.: B7600941
M. Wt: 362.4 g/mol
InChI Key: VMTKWAYBLKRJPF-UHFFFAOYSA-N
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Description

(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxycarbonyl group and a phenylmethoxybenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate typically involves esterification reactions. One common method includes the reaction of 4-methoxycarbonylphenol with 2-phenylmethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired ester compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 4-methoxycarbonylbenzoic acid.

    Reduction: Formation of 4-methoxycarbonylphenylmethanol.

    Substitution: Formation of halogenated derivatives like 4-bromo- or 4-chloro-methoxycarbonylphenyl 2-phenylmethoxybenzoate.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it suitable for various organic synthesis applications.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenyl 2-phenylbenzoate
  • 4-Methoxyphenyl 2-phenylmethoxybenzoate
  • 4-Methoxycarbonylphenyl 2-methoxybenzoate

Uniqueness

(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate is unique due to the presence of both methoxycarbonyl and phenylmethoxybenzoate groups This combination imparts distinct chemical and physical properties, making it different from other similar compounds

Properties

IUPAC Name

(4-methoxycarbonylphenyl) 2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-25-21(23)17-11-13-18(14-12-17)27-22(24)19-9-5-6-10-20(19)26-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTKWAYBLKRJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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